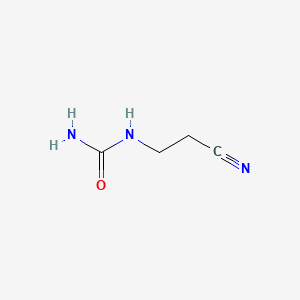

2-Cyanoethylurea

Description

Contextual Significance of 2-Cyanoethylurea in Organic Synthesis

In organic synthesis, this compound serves as a valuable synthon due to its inherent functional groups. The urea (B33335) moiety can participate in hydrogen bonding and act as a nucleophile or electrophile under specific conditions, while the nitrile group is a versatile precursor for various nitrogen-containing functionalities, including amines, amides, and carboxylic acids, through reduction or hydrolysis. Furthermore, the nitrile group can undergo cycloaddition reactions, a common strategy in the synthesis of heterocyclic compounds. The combination of these features makes this compound a promising intermediate for constructing molecules with potential biological activity or specific material properties. Its structural relation to other cyano-substituted organic compounds, which are widely used in heterocyclic synthesis nih.govekb.egrsc.orgmdpi.comclockss.orgorganic-chemistry.orgosi.lv, further underscores its potential.

The synthesis of this compound itself is typically achieved through the reaction of 2-cyanoethylamine with isocyanic acid google.comgoogle.com. This straightforward synthetic route makes the compound accessible for further chemical transformations.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound, or compounds with closely related structures, highlights several key trajectories:

Heterocyclic Chemistry: While direct examples of this compound in extensive heterocyclic synthesis are less prevalent in the immediate search results, the broader field of cyano-containing compounds demonstrates significant activity in this area. Molecules like cyanoacetohydrazide are extensively used to synthesize diverse heterocyclic systems such as pyrazoles, pyridazines, and triazines ekb.eg. The cyano group's electron-withdrawing nature and its ability to participate in nucleophilic additions and cyclizations make it a cornerstone in building complex ring systems. It is anticipated that this compound, with its dual functionality, could serve as a valuable component in similar synthetic endeavors, potentially leading to novel heterocyclic scaffolds.

Polymer Science and Materials: A notable and contemporary research trajectory involves the use of this compound derivatives in advanced materials, particularly in polymer electrolytes for energy storage devices. For instance, a "cyanoethylurea-containing methacrylate (B99206) monomer" has been synthesized and utilized in the development of smart gel polymer electrolytes for sodium-ion batteries nih.gov. This monomer is prepared via the nucleophilic addition of aminoacetonitrile (B1212223) to an isocyanate-based methacrylate monomer. The resulting polymer exhibits unique properties, including further crosslinking at elevated temperatures (above 120 °C) through reactions between its urea and isocyanate motifs, which enhances safety by blocking ion transport and inhibiting detrimental side reactions nih.gov. This application showcases the potential of incorporating the cyanoethylurea structure into polymer backbones to impart specific thermal and electrochemical functionalities. Research in polymer synthesis often involves building blocks with specific functional groups to tailor material properties sigmaaldrich.comresearchgate.netrsc.orgresearchgate.netresearchgate.netthieme.de.

Table 1: Synthesis of a Cyanoethylurea-Containing Methacrylate Monomer for Polymer Electrolytes

| Reactants | Reaction Type | Conditions | Product | Application | Citation |

| Aminoacetonitrile, Isocyanate-based methacrylate monomer | Nucleophilic addition | Not explicitly detailed for monomer synthesis, but polymerization occurs in conventional NaPF6-carbonate-based electrolytes at 60 °C. | Cyanoethylurea-containing methacrylate monomer (CM) | Smart gel polymer electrolyte for sodium-ion batteries | nih.gov |

Table 2: Synthesis of this compound

| Reactants | Reaction Type | Conditions | Product | Yield | Citation |

| 2-Cyanoethylamine, Isocyanic acid | Addition | Not specified | This compound | Not specified | google.comgoogle.com |

The research into this compound and its derivatives highlights its role as a versatile chemical entity, contributing to advancements in both synthetic organic chemistry and materials science, particularly in the development of next-generation energy storage solutions.

Compound List:

this compound

2-Cyanoethylamine

Isocyanic acid

Aminoacetonitrile

Isocyanate-based methacrylate monomer

Cyanoethylurea-containing methacrylate monomer

NaPF6

Carbonate-based electrolytes

Hard carbon

NaNi1/3Fe1/3Mn1/3O2

Cyanoacetohydrazide

Pyrazoles

Pyridazines

Triazines

Structure

2D Structure

3D Structure

Properties

CAS No. |

6640-70-6 |

|---|---|

Molecular Formula |

C4H7N3O |

Molecular Weight |

113.12 g/mol |

IUPAC Name |

2-cyanoethylurea |

InChI |

InChI=1S/C4H7N3O/c5-2-1-3-7-4(6)8/h1,3H2,(H3,6,7,8) |

InChI Key |

KXLLKSHFFVQKTQ-UHFFFAOYSA-N |

SMILES |

C(CNC(=O)N)C#N |

Canonical SMILES |

C(CNC(=O)N)C#N |

Other CAS No. |

6640-70-6 |

Pictograms |

Irritant |

Synonyms |

(2-cyanoethyl)urea 2-cyanethylcarbamide 2-cyanoethylurea BA1-4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Cyanoethylurea and Its Derivatives

Direct Synthesis Pathways to 2-Cyanoethylurea

Direct synthesis of this compound can be achieved through several key reactions, primarily involving the combination of a nitrogen-containing starting material with a source for the cyanoethyl group. These methods are foundational in the production of this chemical compound.

Condensation of Cyanoethylamine with Isocyanic Acid

A documented method for preparing this compound involves the reaction of 2-cyanoethylamine with isocyanic acid. google.comepo.org This reaction is a direct condensation process where the amine group of 2-cyanoethylamine adds to the isocyanic acid molecule. Isocyanic acid itself can be generated in situ, for example, through the thermal decomposition of cyanuric acid. google.com This pathway provides a straightforward route to the target molecule by forming the urea (B33335) linkage in a single step.

Preparative Routes Involving Urea and Cyanoethyl Moieties

Another significant synthetic route is the Michael addition of urea to acrylonitrile (B1666552). This base-catalyzed reaction involves the nucleophilic attack of urea on the β-carbon of acrylonitrile to form the cyanoethyl adduct. The reaction's efficiency is influenced by several factors that require careful optimization for maximizing yield and purity.

Key variables in the base-catalyzed reaction of urea with acrylonitrile include:

Temperature: Optimal temperatures typically range from 50–70°C. Higher temperatures can increase the reaction rate but also risk the polymerization of acrylonitrile, a common side reaction.

Base Catalyst: Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are effective in deprotonating the urea, thereby increasing its nucleophilicity.

Solvent: The choice of solvent is crucial. Anhydrous ethanol (B145695) is often used to minimize the hydrolysis of acrylonitrile, while water can simplify the workup procedure.

Molar Ratio: A 1:1 molar ratio of urea to acrylonitrile is generally preferred. An excess of acrylonitrile can lead to the formation of di-adducts as byproducts.

Table 1: Optimization of Reaction Conditions for Urea and Acrylonitrile Reaction

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 50–70°C | Higher temperatures accelerate kinetics but risk polymerization of acrylonitrile. |

| Base | NaOH, KOH | Provides sufficient basicity for urea deprotonation. |

| Solvent | Anhydrous ethanol or water | Ethanol minimizes acrylonitrile hydrolysis; water facilitates easier workup. |

| Molar Ratio | 1:1 (urea:acrylonitrile) | Excess acrylonitrile increases the formation of di-adducts. |

Synthesis of Substituted this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound involves more complex strategies, including the modification of functional groups and the use of advanced catalytic systems to achieve specific molecular architectures.

Functional Group Interconversions in this compound Synthesis

Functional group interconversions are a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another through reactions like oxidation, reduction, substitution, and elimination. imperial.ac.uknumberanalytics.com These transformations are critical for creating a variety of substituted this compound derivatives. For example, a primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and amines can be converted to amides. solubilityofthings.com These interconversions provide the flexibility to introduce diverse functionalities onto the basic this compound scaffold. The process of converting one functional group to another is a key strategy in designing synthetic routes for complex molecules. numberanalytics.com

Advanced Catalytic Approaches in this compound Preparation

Modern synthetic chemistry increasingly relies on advanced catalytic methods to enhance reaction efficiency, selectivity, and scope. In the context of synthesizing this compound derivatives, catalytic approaches can offer significant advantages. For instance, dual-catalyst systems, which may combine a transition-metal photocatalyst with a stereocontrolling Lewis acid co-catalyst, can enable reactions that are difficult to achieve through traditional methods. nih.gov Such systems can overcome challenges like controlling racemic background reactions in photochemical processes. nih.gov Furthermore, catalysts can be designed to be independent, allowing for greater flexibility in reaction conditions and substrate scope. nih.gov The development of novel catalysts, such as those based on cobalt or copper complexes, can facilitate specific transformations like cyanation with high functional group tolerance. frontiersin.org

Stereoselective Synthesis Strategies for this compound-Related Compounds

The synthesis of specific stereoisomers of this compound-related compounds is a significant challenge that requires precise control over the reaction pathways. Stereoselective synthesis is crucial when a particular spatial arrangement of atoms is necessary for the desired properties of the molecule.

Research into compounds with similar structural motifs, such as 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea (cymoxanil), has shown that the synthesis can lead to the formation of a single diastereomer. researchgate.net The stereochemistry of such reactions can be determined using techniques like X-ray analysis. researchgate.net

Advanced strategies for stereoselective synthesis include:

Catalytic Asymmetric Synthesis: This involves the use of chiral catalysts to favor the formation of one enantiomer or diastereomer over others. frontiersin.org For example, chiral biimidazoline ligands have been used in nickel-catalyzed asymmetric cross-coupling reactions. frontiersin.org

Enzyme-Catalyzed Reactions: Enzymes are highly selective natural catalysts that can be used for various stereoselective transformations, including kinetic resolutions and reactions with prochiral compounds. rsc.org

Directed Reactions: In some cases, functional groups within the molecule can direct the stereochemical outcome of a reaction. For instance, an amide group in a glycosyl donor has been shown to direct an SN2 attack via hydrogen bonding, leading to a highly stereoselective synthesis. escholarship.org

These strategies are at the forefront of modern organic synthesis and are essential for producing enantiomerically pure or diastereomerically enriched compounds related to this compound for various specialized applications.

Control of Stereochemistry in Urea Derivative Synthesis

The control of stereochemistry is fundamental in synthesizing chiral molecules for various applications, including pharmaceuticals and materials science. While this compound itself is an achiral molecule, stereocenters can be introduced by modifying its structure, creating derivatives where stereochemical control becomes critical.

General strategies for inducing stereoselectivity in the synthesis of urea derivatives often rely on the use of chiral starting materials. For instance, the synthesis of complex chiral molecules frequently employs optically pure precursors derived from the "chiral pool," such as amino acids or specific alkaloids. santiago-lab.commdpi.com In the context of urea derivatives, a chiral amine or a chiral isocyanate can be used to introduce a stereocenter. The inherent chirality of the starting material then directs the formation of a specific stereoisomer.

A common method for stereoselective synthesis involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgwordpress.com After the desired chiral center is created, the auxiliary is removed for potential reuse. wikipedia.org For example, Evans oxazolidinones, introduced by David A. Evans, are widely used chiral auxiliaries for stereoselective reactions, including alkylations and aldol (B89426) reactions, which could be adapted for creating chiral urea derivatives. santiago-lab.comwikipedia.org

Furthermore, stereoselective synthesis can be achieved through methods like the gold-catalyzed SN2 glycosylation for producing 2-azido-2-deoxyglycosides, where a directing group on the glycosyl donor ensures high stereoselectivity. escholarship.org Such principles of directed reactions can be conceptually applied to the synthesis of complex chiral urea derivatives.

Chiral Auxiliary and Asymmetric Catalysis Applications

The application of chiral auxiliaries and asymmetric catalysis is a cornerstone of modern stereoselective synthesis. nih.gov While specific documented applications of these methods for this compound are not prevalent in the reviewed literature, the general principles are broadly applicable to its potential chiral derivatives.

Chiral Auxiliaries: A chiral auxiliary is an optically active compound that is temporarily attached to a substrate to control the stereoselectivity of a reaction. wordpress.com Prominent examples include:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries can be acylated and subsequently undergo diastereoselective reactions at the α-carbon. santiago-lab.comwikipedia.org

tert-Butanesulfinamide: Developed by Jonathan A. Ellman, this versatile chiral auxiliary reacts with aldehydes and ketones to form sulfinyl imines. sigmaaldrich.com These intermediates can then react with various nucleophiles with high diastereoselectivity to produce chiral amines, which could be precursors for chiral ureas. sigmaaldrich.com

SAMP/RAMP: These auxiliaries, derived from (S)- and (R)-1-amino-2-methoxymethylpyrrolidine, are used for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.org

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of ureas, a chiral catalyst can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. nih.gov For example, chiral urea derivatives themselves can act as co-catalysts. In one instance, a chiral urea works in tandem with a Brønsted acid to catalyze a highly enantioselective Povarov reaction to synthesize tetrahydroquinolines. nih.gov The urea's ability to form hydrogen bonds helps organize the transition state, leading to high stereocontrol. nih.gov

Recent advances in electrocatalysis have also highlighted the potential for asymmetric C-N coupling to produce urea. chinesechemsoc.orgresearchgate.net Catalysts featuring asymmetrically designed active sites, such as Cu⁰–Cu⁺ sites or Zn–Oᵥ–Fe sites, have been shown to promote the formation of key intermediates, boosting urea production. chinesechemsoc.orgresearchgate.net This demonstrates the principle of using tailored catalytic environments to control reaction pathways, a concept central to asymmetric synthesis.

Optimization of Synthetic Parameters and Reaction Conditions

Optimizing reaction parameters is crucial for maximizing product yield, minimizing waste, and ensuring the economic viability of a chemical synthesis. This section details key considerations for the synthesis of this compound and its derivatives.

Yield Enhancement and Side Product Minimization

The synthesis of this compound and its derivatives, often achieved through the cyanoethylation of urea or a substituted urea with acrylonitrile, requires careful control of reaction conditions to maximize yield and reduce the formation of unwanted byproducts.

Key strategies for optimization include:

Stoichiometry Control: The molar ratio of reactants is critical. For instance, in the synthesis of 1-(2-cyanoethyl)-3-methylurea, using an excess of acrylonitrile can help drive the reaction to completion. However, a large excess may increase the formation of di-substituted products.

Catalyst Selection: The choice of base is important. Alkali metal hydroxides like NaOH or KOH are effective, providing sufficient basicity without promoting significant hydrolysis of the nitrile group.

Reaction Monitoring: Closely monitoring the reaction progress, for example by using thin-layer chromatography (TLC), allows for quenching the reaction upon completion of starting material consumption, preventing further side reactions. beilstein-journals.org

Purification Methods: Effective purification is essential to isolate the desired product. Recrystallization from suitable solvents like acetonitrile (B52724) or ethanol/water mixtures can yield high-purity crystals. Column chromatography is another common method for separating the target compound from impurities. beilstein-journals.org

Common side reactions in urea synthesis include the over-alkylation to form di-adducts and the polymerization of reactive starting materials like acrylonitrile, especially at elevated temperatures. In electrochemical synthesis routes, the hydrogen evolution reaction (HER) is a significant competing side reaction that reduces the efficiency of urea production. chemrxiv.orgoaepublish.com

The following table summarizes optimized conditions for a related derivative, 1-(2-Cyanoethyl)-3-methylurea, based on literature procedures.

| Parameter | Optimal Condition/Reagent | Purpose |

| Reactants | Methylurea, Acrylonitrile | Formation of the target molecule. |

| Stoichiometry | Slight excess of acrylonitrile (e.g., 1.2 equivalents) | Drives cyanoethylation to completion. |

| Base Catalyst | NaOH or KOH pellets | Provides sufficient basicity for the reaction. |

| Solvent | Anhydrous Ethanol | Minimizes hydrolysis of the acrylonitrile reactant. |

| Temperature | 65 °C (Reflux) | Accelerates reaction kinetics while managing side reactions. |

| Atmosphere | Nitrogen | Prevents unwanted side reactions with atmospheric components. |

| Purification | Recrystallization from Acetonitrile | Isolates and purifies the final product. |

This table is generated based on an adapted procedure for a derivative of this compound.

Exploration of Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that significantly influence reaction rates, yields, and even the product distribution in the synthesis of urea derivatives.

Solvent Effects: The solvent plays multiple roles: it dissolves the reactants, facilitates heat transfer, and can influence the reaction mechanism through its polarity and coordinating ability.

Polarity: The rate of many reactions increases with solvent polarity. cem.com For the synthesis of this compound via cyanoethylation, solvents like anhydrous ethanol are often preferred because they effectively dissolve the urea starting material while minimizing the potential for side reactions like the hydrolysis of the nitrile group, which would be more prevalent in water.

Solvent Type: In a study on various silica (B1680970) aerogels, different solvents (methanol, ethanol, propanol, acetone, etc.) were shown to affect the final product's physical properties. frontiersin.org This highlights the solvent's role in the structural organization of the product during its formation. Room-temperature ionic liquids have also been explored as alternative solvents in organic synthesis, sometimes offering improved yields and selectivities compared to conventional organic solvents. psu.edu

Temperature Regimes: Temperature control is a balancing act. Higher temperatures generally increase reaction rates but can also accelerate undesirable side reactions.

Rate vs. Selectivity: For the synthesis of 1-(2-cyanoethyl)-3-methylurea, a reflux temperature of 65°C in ethanol provides a reasonable reaction rate. However, it is noted that higher temperatures risk the polymerization of acrylonitrile, a common and highly exothermic side reaction.

Low-Temperature Reactions: In stereoselective syntheses, reactions are often conducted at cryogenic temperatures (e.g., -78 °C) to enhance the energy difference between the transition states leading to different stereoisomers, thereby improving selectivity. nih.gov

Solubility and Temperature: The solubility of reactants and products is temperature-dependent. For gases dissolving in liquids, solubility generally decreases as temperature increases for polar solvents like water. libretexts.org Conversely, for some organic solvents, the solubility of gases can increase with temperature. libretexts.org While not directly involving gaseous reactants, these principles illustrate the complex interplay between temperature and the solution phase.

The table below shows the impact of different solvents on key properties relevant to synthesis.

| Solvent | Polarity Type | Boiling Point (°C) | Notes on Application |

| Ethanol | Polar Protic | 78.4 | Good solvent for urea/derivatives; minimizes nitrile hydrolysis. |

| Water | Polar Protic | 100 | Can lead to hydrolysis of nitrile groups; useful for workup. cem.com |

| Acetonitrile | Polar Aprotic | 81.6 | Used for recrystallization; can produce toxic byproducts at high temp. cem.com |

| Dichloromethane | Polar Aprotic | 39.6 | Common solvent for synthesis involving acid chlorides. beilstein-journals.org |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point; can decompose to toxic fumes. cem.com |

This table provides general information on solvents used in organic synthesis.

Chemical Reactivity, Transformation, and Mechanistic Studies of 2 Cyanoethylurea

Reactions Involving the Cyano Group of 2-Cyanoethylurea

The nitrile group in this compound is susceptible to hydrolysis and nucleophilic attack due to the polarization of the carbon-nitrogen triple bond, where the carbon atom carries a partial positive charge.

Nitrile Hydrolysis Mechanisms and Kinetics

The nitrile group of this compound can undergo hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to form a carboxylic acid or its salt.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. This generates an imine anion, which is subsequently protonated to form an imidic acid. Similar to acid catalysis, the imidic acid tautomerizes to an amide. The amide then undergoes hydrolysis via nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by elimination of amide ion (NH₂⁻) and subsequent protonation to yield a carboxylate salt. R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃ libretexts.orgchemistrysteps.comchemistrysteps.com The reaction rate is influenced by the concentration of hydroxide ions and temperature.

Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon of the nitrile group in this compound is a target for various nucleophiles. While common examples involve the addition of cyanide to carbonyl compounds to form hydroxynitriles savemyexams.comchemguide.co.uk, the nitrile group itself can react with other nucleophiles. For instance, organometallic reagents like Grignard reagents can add to the nitrile to form imine anions, which upon hydrolysis yield ketones libretexts.org. The general mechanism involves the nucleophile attacking the polarized C≡N bond, forming a resonance-stabilized intermediate.

Table 3.1.2: General Nucleophilic Additions to Nitriles

| Nucleophile | Reaction Type | Product Class (General) |

| Hydroxide (OH⁻) | Hydrolysis | Amide, Carboxylic Acid |

| Water (H₂O) | Hydrolysis (acid-catalyzed) | Amide, Carboxylic Acid |

| Cyanide (CN⁻) | Addition (to carbonyls) | Hydroxynitrile |

| Grignard Reagent | Addition, then hydrolysis | Ketone |

| Hydride (e.g., LiAlH₄) | Reduction | Amine |

Reactions of the Urea (B33335) Functionality in this compound

The urea moiety in this compound can participate in cyclization reactions, leading to the formation of heterocyclic systems.

Cyclization Reactions Leading to Heterocyclic Systems

The structure of this compound, with its internal nucleophilic sites (nitrogen atoms of the urea) and an electrophilic center (carbon of the nitrile), is conducive to intramolecular cyclization reactions. These reactions are often facilitated by catalysts or specific reaction conditions.

Urea derivatives, in general, can undergo intramolecular cyclization to form various heterocyclic structures. This often involves the reaction between an amine or amide nitrogen and an electrophilic center within the same molecule, or between different functional groups present in the derivative google.comunipr.it. For example, activated carbamic acid derivatives can cyclize to form cyclic ureas google.com. The specific pathway depends on the substituents and the presence of activating groups or catalysts.

A significant transformation of this compound is its cyclization to form 5,6-dihydrocytosine (B12922437) derivatives. This reaction typically involves an intramolecular cyclization where one of the urea nitrogen atoms attacks the carbon atom of the nitrile group. This process is often catalyzed by bases, such as sodamide researchgate.net. The reaction results in the formation of a six-membered pyrimidine (B1678525) ring system characteristic of dihydrocytosines.

Table 3.2.1.2: Synthesis of Dihydrocytosines from this compound

| Reactant | Catalyst/Conditions | Product | Yield (Typical) | Reference |

| This compound | Sodamide-catalyzed ring-closure | 5,6-Dihydrocytosine | Not Specified | researchgate.net |

| 1-(2-Cyanoethyl)urea | Base-catalyzed cyclization (patent example) | 5,6-Dihydrocytosine | Varies (e.g., 70-85%) | archive.org |

The detailed mechanism involves the deprotonation of one of the urea nitrogens, generating a nucleophilic amide anion. This anion then attacks the electrophilic carbon of the nitrile group, forming a cyclic intermediate. Subsequent protonation and tautomerization lead to the stable 5,6-dihydrocytosine structure. This reaction highlights the utility of this compound as a precursor for nitrogen-containing heterocycles.

Compound List:

this compound

Dihydrocytosine

Dihydrouracil

Amide

Carboxylic Acid

Carboxylate Ion

Ammonia

Imine Anion

Hydroxynitrile

Carbamic Acid Derivatives

Substitution and Condensation Reactions of the Urea Group

The urea functional group (–NH–CO–NH–) is known for its nucleophilic character due to the lone pairs on the nitrogen atoms and its ability to participate in hydrogen bonding. While direct substitution reactions on the urea group of this compound are less commonly detailed in general literature, its participation in condensation reactions is more evident.

A significant example of a condensation reaction involving this compound is its role as a component in the Biginelli reaction wikipedia.orgorganic-chemistry.orgname-reaction.comsigmaaldrich.comresearchgate.netresearchgate.net. This multi-component reaction, typically catalyzed by an acid, involves the condensation of an aldehyde, a β-keto ester, and urea (or a urea derivative) to form dihydropyrimidinones. In this context, this compound acts as the urea component, reacting with an aldehyde and a β-keto ester to yield substituted dihydropyrimidinone products. The cyanoethyl group remains intact during this transformation, while the urea moiety participates in the cyclization process.

The general mechanism of the Biginelli reaction, which would apply to this compound's participation, involves initial condensation between the aldehyde and the urea derivative to form an iminium ion intermediate. This intermediate then undergoes nucleophilic addition by the enol form of the β-keto ester. Subsequent cyclization, driven by the nucleophilicity of the second urea nitrogen atom attacking the carbonyl of the ester, followed by dehydration, leads to the final dihydropyrimidinone product.

Table 3.2.2.1: Components in the Biginelli Reaction involving this compound

| Component | Role in Reaction | Example (General) |

| This compound | Urea component; provides the N-C(O)-N backbone for cyclization | N/A |

| Aldehyde | Electrophile, forms iminium intermediate | Benzaldehyde |

| β-Keto Ester | Nucleophile (enol form), provides the remaining carbon atoms | Ethyl acetoacetate |

| Acid Catalyst | Facilitates condensation and dehydration steps | HCl, Lewis Acids (e.g., Yb(OTf)₃) |

| Product Type | Dihydropyrimidinone derivative | N/A |

Comprehensive Mechanistic Investigations of this compound Transformations

Understanding the precise pathways by which chemical reactions occur, including the identification of transient species and energy landscapes, is crucial for optimizing synthetic routes and predicting reactivity. For this compound, such investigations would typically focus on its participation in reactions like the Biginelli condensation.

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies of the Biginelli reaction, in which this compound is a reactant, reveal several key intermediates. The generally accepted mechanism involves:

Formation of an iminium ion: This occurs through the acid-catalyzed condensation of the aldehyde with the urea moiety of this compound.

Nucleophilic addition: The enol form of the β-keto ester attacks the electrophilic iminium ion.

Cyclization: The carbonyl group of the ester is attacked by the remaining amine nitrogen of the urea derivative, forming a cyclic intermediate.

Dehydration: Elimination of water from the cyclic intermediate leads to the formation of the dihydropyrimidinone product.

Table 3.3.1.1: Proposed Intermediates in the Biginelli Reaction involving this compound

| Intermediate Type | Description | Role in Reaction |

| Iminium Ion | Formed from aldehyde and urea; protonated Schiff base. | Electrophilic species attacked by the β-keto ester enol. |

| Acyliminium Ion | Formed after initial addition of the β-keto ester enol to the iminium ion. | Undergoes intramolecular cyclization. |

| Cyclic Adduct | Formed after the intramolecular attack of the urea nitrogen onto the ester carbonyl. | Dehydrates to form the final dihydropyrimidinone product. |

| Transition States | High-energy, transient configurations along the reaction pathway connecting reactants to intermediates, and intermediates to products. | Dictate the activation energy and thus the rate of each step in the reaction mechanism. |

While specific experimental or computational studies detailing the transition states and intermediates exclusively for this compound in the Biginelli reaction are not extensively documented in the provided search results, the general mechanistic framework for the Biginelli reaction provides a basis for understanding these aspects. Transition state theory (TST) wikipedia.orgnih.gov explains reaction rates by considering the activated complex at the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are often employed to elucidate these transition states and intermediates, providing insights into reaction pathways and selectivity wikipedia.orgnih.gove3s-conferences.org.

Kinetic and Thermodynamic Aspects of this compound Reactions

Specific kinetic and thermodynamic data (e.g., rate constants, activation energies, equilibrium constants, enthalpy and entropy changes) directly pertaining to the reactions of this compound were not found in the provided literature search. However, general principles of chemical kinetics and thermodynamics can be applied to understand how such data would be relevant.

Thermodynamics , on the other hand, is concerned with the energy changes associated with reactions and their spontaneity. Key thermodynamic parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) stanford.edupurdue.edulumenlearning.comwikipedia.orglibretexts.org. A negative ΔG indicates a spontaneous process, while ΔH and ΔS provide insights into the energy released or absorbed and the change in disorder, respectively. Thermodynamic studies would evaluate the feasibility and equilibrium position of reactions involving this compound.

In the absence of specific data for this compound, it is understood that any reaction it undergoes would be subject to these kinetic and thermodynamic principles. For instance, the Biginelli reaction's efficiency and product distribution could be influenced by temperature (affecting both kinetics and thermodynamics) and catalyst choice (affecting activation energy and reaction pathway).

Compound List:

this compound

Urea

Aldehyde

β-Keto Ester

Dihydropyrimidinone

Iminium Ion

β-Keto Ester Enol

Monomethylolurea

N,N'-dimethylolurea

Methyleneurea

Applications of 2 Cyanoethylurea Derivatives in Advanced Materials Science

Integration of 2-Cyanoethylurea into Polymeric Systems

While direct research on the homopolymerization of this compound is limited in publicly available literature, the polymerization of structurally related compounds, particularly cyanoacrylates, provides a strong theoretical framework for the synthesis of this compound-containing polymers and copolymers. These analogous polymerization techniques suggest potential pathways for incorporating this compound into polymeric structures to develop functional resins and coatings.

The synthesis of polymers containing cyano groups is well-documented, particularly for alkyl 2-cyanoacrylates. These monomers are known for their rapid polymerization, which can proceed through different mechanisms, primarily anionic and radical polymerization. nih.gov

Anionic Polymerization: This is the most common and rapid method for cyanoacrylate polymerization, often initiated by weak bases like moisture. pcbiochemres.com The presence of two electron-withdrawing groups (cyano and ester) makes the double bond highly susceptible to nucleophilic attack, leading to rapid chain growth. pcbiochemres.com A similar mechanism could be envisioned for this compound, where the urea (B33335) group could influence the reactivity of the cyanoethyl moiety.

Radical Polymerization: While less common for cyanoacrylates due to the high reactivity towards anionic polymerization, radical polymerization can be achieved under specific conditions, typically in the presence of an anionic inhibitor. nih.govresearchgate.net This method allows for the synthesis of copolymers, enabling the combination of this compound with other monomers to tailor the properties of the resulting polymer. researchgate.net For instance, graft copolymerization of ethyl 2-cyanoacrylate onto poly(butadiene-co-acrylonitrile) has been reported, suggesting a pathway for creating complex polymeric architectures. nih.govresearchgate.net

The synthesis of polyureas through step-growth polymerization is a well-established industrial process. This typically involves the reaction of a diisocyanate with a diamine. While this compound itself is not a traditional monomer for this process, its functional groups could potentially be modified to create monomers suitable for polyurea synthesis, thereby incorporating the cyanoethyl group into the polymer backbone.

Table 1: Potential Polymerization Methods for this compound-Containing Polymers

| Polymerization Method | Initiator/Catalyst | Key Features | Potential for this compound |

|---|---|---|---|

| Anionic Polymerization | Weak bases (e.g., water, amines) | Rapid polymerization, sensitive to acidic impurities. | High, due to the electron-withdrawing nature of the cyano group. |

| Radical Polymerization | Azo compounds (e.g., AIBN), peroxides | Allows for copolymerization, less sensitive to impurities than anionic. | Feasible with appropriate initiators and conditions. |

| Step-Growth Polymerization | Heat, catalysts | Used for synthesizing polyureas and other condensation polymers. | Requires modification of this compound to create suitable monomers. |

The incorporation of the cyanoethyl group into polymeric resins and coatings is expected to impart unique properties. The nitrile group is known for its high polarity, which can enhance adhesion, chemical resistance, and thermal stability. Epoxy resins, for example, are widely used in coatings for their excellent mechanical and chemical properties. mdpi.com The functionalization of such resins with cyanoethyl groups could further improve their performance characteristics.

This compound-Based Electrolyte Components for Energy Storage

The advancement of battery technologies, particularly for next-generation systems like sodium-ion batteries, heavily relies on the development of stable and efficient electrolytes. The inclusion of specific additives is a key strategy to enhance the performance and safety of these energy storage devices. Cyanoethyl-containing compounds have shown promise in this area.

While research on this compound as a direct electrolyte component is not extensively documented, studies on analogous compounds provide valuable insights. Nitrile-functionalized silanes, such as (2-Cyanoethyl)triethoxysilane, have been investigated as electrolyte additives in lithium-ion batteries with silicon anodes. These additives contribute to the formation of a highly conductive and mechanically stable solid electrolyte interphase (SEI), which is crucial for the battery's performance and longevity.

The addition of cyano-containing compounds to battery electrolytes can significantly enhance their stability and thermal properties. The nitrile group is known to have a high electrochemical reduction potential, which can lead to its decomposition on the anode surface to form a stable SEI layer. This protective layer prevents further decomposition of the electrolyte, thereby improving the coulombic efficiency and cycling stability of the battery.

Research on electrolyte additives for lithium-ion batteries has shown that compounds containing cyano groups can improve thermal stability. nih.gov For instance, the use of (2-Cyanoethyl)triethoxysilane as an additive has been shown to result in a thinner and more robust SEI layer, leading to improved thermal stability of the battery. nih.gov This is particularly important for high-energy-density batteries where safety is a major concern. The strong electron-withdrawing nature of the cyano group can also contribute to a wider electrochemical stability window for the electrolyte.

Table 2: Effects of Cyano-Containing Additives on Battery Performance

| Additive Type | Battery System | Observed Improvements |

|---|---|---|

| Nitrile-functionalized silanes | Lithium-ion with Si anode | Formation of a highly conductive and mechanically stable SEI, improved thermal stability. nih.gov |

| Cyanoethyl cellulose-based eutectogel | Solid-state lithium metal | High ionic conductivity, superior electrochemical stability (up to 4.8 V). |

| Fluoroethylene carbonate (FEC) and 1,3-propylene sultone (PS) | Sodium-ion | Enhanced lifespan and interface stability. |

This compound as a Precursor in Non-Biological Chemical Synthesis

The presence of multiple reactive sites in this compound makes it a potentially valuable precursor for the synthesis of more complex organic molecules, particularly heterocyclic compounds. The related compound, cyanoacetyl urea, has been demonstrated to be a versatile building block in heterocyclic synthesis.

Research has shown that the poly-functional nature of cyanoacetyl urea allows it to be utilized in the synthesis of a variety of pyrimidine (B1678525) derivatives. pcbiochemres.com The free amino group of the urea moiety can exhibit different chemical behaviors depending on the reaction conditions, leading to the formation of diverse poly-functionalized pyrimidines. pcbiochemres.com This versatility is attributed to the presence of the active methylene (B1212753) group adjacent to the cyano group and the reactive urea functionality.

Given the structural similarity, this compound could potentially serve a similar role as a precursor. The cyanoethyl group, along with the urea moiety, provides multiple reaction centers for cyclization and condensation reactions, which are fundamental to the synthesis of heterocyclic systems. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The ability to synthesize novel pyrimidine-based structures from readily available precursors like this compound is therefore of considerable importance.

Advanced Analytical Methodologies for the Characterization and Analysis of 2 Cyanoethylurea

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Cyanoethylurea. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information regarding the compound's connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed atomic-level map of a molecule's carbon-hydrogen framework. For this compound (NH₂-CO-NH-CH₂-CH₂-CN), both ¹H and ¹³C NMR are used for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the ethyl group and the urea (B33335) nitrogens. The methylene (B1212753) group adjacent to the electron-withdrawing nitrile group (CH₂ -CN) is expected to be deshielded and appear further downfield than the methylene group adjacent to the urea nitrogen (NH-CH₂ ). The protons on the urea nitrogens (-NH- and -NH₂) would likely appear as broad signals due to quadrupole effects and potential chemical exchange.

Predicted ¹H NMR Spectral Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH₂ | 5.0 - 6.5 | Broad Singlet | 2H |

| -NH- | 5.5 - 7.0 | Broad Singlet / Triplet | 1H |

| -NH-CH₂ - | 3.4 - 3.6 | Triplet | 2H |

| -CH₂ -CN | 2.7 - 2.9 | Triplet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective chemical environments. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon in this compound would produce a single peak. The carbonyl carbon (C=O) is typically the most deshielded, appearing significantly downfield. libretexts.org The nitrile carbon (C≡N) also has a characteristic chemical shift in the aromatic/alkene region. libretexts.org The two methylene carbons of the ethyl bridge would be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O | 158 - 162 |

| C ≡N | 118 - 122 |

| -NH-C H₂- | 35 - 40 |

| -C H₂-CN | 15 - 20 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of a sharp, medium-intensity band in the 2260-2240 cm⁻¹ region is a clear indicator of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretch of the urea group would produce a very strong absorption band around 1680-1630 cm⁻¹. Furthermore, the N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups are expected to appear as broad bands in the 3500-3200 cm⁻¹ region. nih.gov

Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine/Amide) | Stretch | 3500 - 3200 | Strong, Broad |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C≡N (Nitrile) | Stretch | 2260 - 2240 | Medium, Sharp |

| C=O (Urea) | Stretch | 1680 - 1630 | Strong |

| N-H (Amine/Amide) | Bend | 1650 - 1580 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Chromophores, or light-absorbing groups, are responsible for these absorptions. In this compound, the primary chromophore is the carbonyl group (C=O) of the urea moiety. This group can undergo an n→π* (non-bonding to pi-antibonding) electronic transition. msu.edu This transition is typically weak and occurs in the ultraviolet region. The nitrile group also absorbs in the UV region but generally at shorter wavelengths. As the molecule lacks extensive conjugation, a significant absorption in the visible range is not expected, meaning the compound would be colorless. The wavelength of maximum absorbance (λmax) for the n→π* transition of the carbonyl group is predicted to be in the 200-220 nm range. vscht.cz

Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| C=O (Urea) | n → π* | ~200 - 220 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex matrices and for its precise quantification. The choice between liquid and gas chromatography depends on the compound's properties and the analytical requirements.

Due to its polarity and low volatility, High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of this compound. When coupled with mass spectrometry (MS), it provides a highly sensitive and selective analytical platform.

A typical approach would involve reversed-phase HPLC, using a C18 column with a mobile phase consisting of a water and acetonitrile (B52724) gradient. For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative. nih.gov

Mass spectrometry detection, particularly with an electrospray ionization (ESI) source in positive ion mode, would offer high specificity. The instrument would monitor for the protonated molecular ion [M+H]⁺ of this compound (C₄H₇N₃O), which has a monoisotopic mass of 113.0589 Da. For quantification, tandem mass spectrometry (MS/MS) would be employed, monitoring a specific fragmentation transition from the parent ion to a characteristic product ion, enhancing selectivity and lowering detection limits. researchgate.net

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high polarity, low volatility, and thermal instability. The urea functional group is prone to decomposition at the high temperatures required for GC analysis.

To overcome these limitations, a derivatization step is typically required. This chemical modification process converts the polar N-H groups into less polar, more volatile, and more thermally stable moieties. Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. After derivatization, the resulting compound can be readily analyzed by GC-MS. mdpi.com The mass spectrometer would then detect the characteristic mass fragments of the derivatized this compound, allowing for its identification and quantification.

Detecting and quantifying this compound at trace levels, for instance in environmental water samples or biological fluids, demands methods with very low limits of detection (LOD) and quantification (LOQ). HPLC-MS/MS is the technique of choice for such applications due to its inherent sensitivity and selectivity. nih.gov

Method development for trace analysis often incorporates a sample pre-concentration step. Solid-Phase Extraction (SPE) is a widely used technique where the sample is passed through a cartridge containing a sorbent that retains the analyte of interest. nih.gov After washing away interfering components, the analyte is eluted with a small volume of solvent, effectively increasing its concentration before injection into the HPLC-MS/MS system. The selection of the SPE sorbent (e.g., polymeric reversed-phase or mixed-mode) is critical and must be optimized to achieve high recovery rates for this compound. By combining SPE with an optimized HPLC-MS/MS method, it is possible to achieve detection limits in the nanogram-per-liter (ng/L) or even picogram-per-liter (pg/L) range. nih.gov

X-ray Crystallography for Solid-State Structure Determination

A complete X-ray crystallographic analysis yields fundamental data about the crystal's unit cell, which is the basic repeating structural unit of the crystal lattice. This is defined by six lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). researchgate.net

As of this review, a specific, publicly available single-crystal X-ray structure for this compound has not been deposited in major crystallographic databases like the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk PubChem also notes that a discrete structure may not be available. However, to illustrate the type of data obtained from such an analysis, the crystallographic information for the parent compound, urea, is presented. Urea crystallizes in the tetragonal system, which is characterized by a unit cell where a = b ≠ c and α = β = γ = 90°. researchgate.net

Table 1: Illustrative Crystallographic Data for Urea (Parent Compound)

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P-421m |

| a | 5.5890 Å |

| b | 5.5890 Å |

| c | 4.6947 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume (V) | 146.648 ų |

This data is for the parent compound urea and serves as an example of the information derived from X-ray crystallography. researchgate.net

Method Validation Parameters: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. demarcheiso17025.comeuropa.eu For quantitative analysis of compounds like this compound, key validation parameters include linearity, the limit of detection (LOD), and the limit of quantification (LOQ). gavinpublishers.com These parameters define the performance and sensitivity of the method, which is often based on techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). scispace.com

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is typically evaluated by analyzing a series of standards at different concentrations and is commonly expressed by the correlation coefficient (R²) of the calibration curve. scispace.com A minimum of five concentration levels is generally recommended to establish linearity. europa.eu

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. chromatographyonline.com It indicates the sensitivity of the method, distinguishing the analyte signal from the background noise. chromatographyonline.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. europa.eu The LOQ is a critical parameter for the analysis of impurities or trace amounts of a substance. europa.eu

While specific validated analytical method data for this compound is not detailed in the reviewed literature, the following table provides an illustrative example of typical performance characteristics for the quantitative determination of a small organic molecule using a modern chromatographic technique.

Table 2: Representative Method Validation Parameters for Analysis of a Small Organic Molecule

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity | ||

| Range | 0.1 - 50 µg/mL | The concentration range over which the method is linear. |

| Correlation Coefficient (R²) | ≥ 0.998 | A measure of how well the data points fit the linear regression line. |

| Sensitivity | ||

| Limit of Detection (LOD) | 0.03 µg/mL | The lowest concentration at which the analyte can be detected. |

| Limit of Quantification (LOQ) | 0.1 µg/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |

These values are illustrative and represent typical performance for a validated HPLC or GC-MS method for a compound similar in nature to this compound.

Theoretical and Computational Investigations of 2 Cyanoethylurea

Computational Modeling of Reaction Mechanisms and Energetics

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis):Theoretical predictions of the infrared or UV-Vis spectra for 2-Cyanoethylurea, which would aid in its experimental characterization, have not been reported.

While the tools of computational chemistry are robust, their application is specific to the molecule under investigation. Without dedicated studies on this compound, a detailed and scientifically accurate article on its theoretical and computational investigations cannot be constructed. Future research in this area would be necessary to generate the data required for such an analysis.

Extensive queries for computational studies, molecular modeling, conformational analyses, and materials prediction specifically targeting this compound did not yield relevant results. The information required to generate a thorough, informative, and scientifically accurate article on these specific topics is not present in the accessible literature.

Therefore, it is not possible to provide the content for the requested sections 6.3 and 6.4 while adhering to the core requirements of factual accuracy and strict adherence to the specified subject matter. Generating content without direct research findings would be speculative and would not meet the professional and authoritative tone required.

Future Research Directions and Emerging Avenues for 2 Cyanoethylurea

Exploration of Novel Catalytic Systems for 2-Cyanoethylurea Synthesis and Transformation

The development of efficient, selective, and sustainable catalytic methods is paramount for unlocking the full potential of this compound. Future research directions will likely focus on advanced catalytic systems for both its synthesis and subsequent chemical transformations.

Catalytic Cyanoethylation: While traditional methods exist, the exploration of novel catalysts for the cyanoethylation of urea (B33335) or related precursors is an active area. This includes investigating organocatalysts and heterogeneous catalysts that can promote the Michael addition of urea to acrylonitrile (B1666552) under milder conditions, potentially offering improved atom economy and reduced waste. For instance, layered double hydroxides (LDHs) have shown catalytic activity in cyanoethylation reactions, suggesting potential for similar applications with urea derivatives Current time information in Bangalore, IN.x-mol.net.

Transition Metal and Biocatalysis: Transition metal complexes could be employed to catalyze specific functionalizations of the nitrile or urea groups. This might involve selective reductions, oxidations, or coupling reactions. Furthermore, the application of biocatalysts, such as enzymes, presents an avenue for highly selective and environmentally friendly transformations, aligning with green chemistry principles.

Catalytic Transformations: Beyond synthesis, research could focus on catalytic methods to transform this compound into more complex molecules. This could involve leveraging the reactivity of the nitrile group for further functionalization or exploring catalytic pathways to modify the urea moiety.

Development of Advanced this compound-Containing Functional Materials

The structural features of this compound—specifically the hydrogen-bonding capability of the urea group and the polar nitrile—make it an attractive building block for novel functional materials.

Polymer Science: Incorporating this compound into polymer backbones or side chains could yield materials with tailored properties. For example, poly(2-cyanoethyl vinyl ether) (CEPVA) has been blended with poly(methyl methacrylate) (PMMA) to enhance dielectric properties for flexible electronics europeanscientist.com. Future research could explore copolymerization of this compound derivatives to create polymers with specific thermal, mechanical, or electronic characteristics.

Supramolecular Assemblies: The hydrogen-bonding capacity of the urea moiety is well-suited for constructing supramolecular architectures, such as gels or liquid crystals pharmafeatures.comnih.govyoutube.com. Designing this compound-based molecules that self-assemble could lead to novel materials for sensing, drug delivery, or responsive systems.

Electrolyte Additives: Analogous cyanoethyl-containing compounds have been investigated as additives in battery electrolytes to improve performance. Future research could explore this compound or its derivatives for similar applications, potentially enhancing the stability and efficiency of electrochemical devices temasek.com.sg.

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers powerful tools to accelerate discovery and optimize processes related to this compound.

Predictive Modeling of Properties: ML models can be trained to predict the physicochemical and structural properties of this compound and its derivatives. For instance, ML has been successfully applied to predict the crystal propensity of urea derivatives, identifying key molecular descriptors nih.gov. Such models can guide the design of compounds with desired characteristics for specific applications.

Reaction Prediction and Optimization: AI can aid in predicting reaction outcomes, optimizing synthesis conditions, and even discovering novel reaction pathways. Machine learning algorithms can analyze vast datasets of chemical reactions to identify trends and predict how known reactions might apply to new substrates or to suggest entirely new transformations imist.maquinoline-thiophene.comresearchgate.net. This can significantly streamline reaction development and discovery.

Materials Design and Discovery: AI can assist in the design of new materials by predicting structure-property relationships. By analyzing complex datasets, AI can help identify optimal molecular designs for specific material functionalities, accelerating the materials discovery process.

Interdisciplinary Research Opportunities and Unexplored Chemical Space

The versatility of this compound opens doors to interdisciplinary research, bridging chemistry with other scientific fields and exploring novel applications.

Medicinal Chemistry and Agrochemicals: Urea derivatives are well-established in medicinal chemistry due to their ability to form hydrogen bonds with biological targets. Future research could explore the potential of this compound derivatives as pharmaceutical agents or as components in agrochemicals, such as slow-release fertilizers, given the nitrogen content and potential biological activity.

Environmental Science: The compound's structure might lend itself to applications in environmental remediation, for example, as a chelating agent or as a component in biodegradable materials. Further investigation into its environmental fate and potential applications in sustainable technologies is warranted.

Fundamental Chemical Exploration: Significant unexplored chemical space exists for this compound. Research into its reactivity under diverse conditions, its behavior in complex chemical systems, and its potential interactions with other molecules or materials could reveal novel properties and applications that are not yet apparent. For example, studies on ethylurea (B42620) hydrates using theoretical and experimental methods highlight the potential for detailed investigations into urea derivatives.

Q & A

Q. What are the standard methods for synthesizing 2-Cyanoethylurea, and how can purity be validated?

Synthesis typically involves reacting cyanate esters with ethylenediamine derivatives under controlled conditions. Key steps include optimizing solvent choice (e.g., polar aprotic solvents like DMF) and temperature gradients to minimize side reactions. Purity validation requires chromatographic techniques (HPLC, TLC) coupled with spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm structural integrity and absence of unreacted intermediates .

Q. How should researchers address the hygroscopic nature of this compound during storage and experimentation?

Store the compound in desiccators with anhydrous calcium sulfate or silica gel. During experiments, use inert atmospheres (argon/gloveboxes) to prevent moisture absorption. Pre-dry solvents and reagents, and monitor water content via Karl Fischer titration .

Q. What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at elevated temperatures (40–60°C). Monitor degradation via HPLC and LC-MS to identify breakdown products. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis when scaling from milligram to gram quantities?

- Parameter screening : Use design-of-experiments (DoE) to test variables (e.g., catalyst loading, solvent ratios).

- Kinetic studies : Track reaction progress via in-situ FT-IR or Raman spectroscopy to identify rate-limiting steps.

- Purification : Employ recrystallization with mixed solvents (e.g., ethanol/water) to improve yield without compromising purity .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Q. What computational approaches are effective in predicting this compound’s reactivity in novel reactions?

- Quantum mechanics : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to hypothesize bioactivity .

Q. How can interdisciplinary approaches enhance the study of this compound’s biological or catalytic applications?

- Biochemical assays : Test enzyme inhibition or cytotoxicity using cell-based models.

- Material science : Investigate its role as a ligand in coordination polymers via X-ray crystallography.

- Cross-validation : Correlate computational predictions with experimental results to refine hypotheses .

Ethical and Methodological Considerations

Q. What ethical protocols are mandatory when handling this compound in toxicological studies?

- Institutional approval : Obtain ethics committee clearance for in vitro/in vivo studies (include approval number and date).

- Safety documentation : Provide Material Safety Data Sheets (MSDS) and implement waste disposal protocols per OSHA guidelines .

Q. How can researchers ensure reproducibility when reporting synthetic or analytical data for this compound?

- Detailed protocols : Specify equipment calibration, solvent batches, and environmental controls (humidity/temperature).

- Data transparency : Share raw spectra and chromatograms in supplementary materials.

- Statistical rigor : Use ANOVA or t-tests to validate significance of replicated results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.